3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
CAS No.:
Cat. No.: VC17833038
Molecular Formula: C11H11IN2S
Molecular Weight: 330.19 g/mol
* For research use only. Not for human or veterinary use.
![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline -](/images/structure/VC17833038.png)
Specification
Molecular Formula | C11H11IN2S |
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Molecular Weight | 330.19 g/mol |
IUPAC Name | 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
Standard InChI | InChI=1S/C11H11IN2S/c1-8(11-13-5-6-15-11)14-10-4-2-3-9(12)7-10/h2-8,14H,1H3 |
Standard InChI Key | XZPLVRACHSMWIP-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NC=CS1)NC2=CC(=CC=C2)I |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline, reflects its core components:
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Aniline backbone: A benzene ring substituted with an iodine atom at the para-position relative to the amine group.
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Ethyl-thiazole side chain: An ethyl group attached to the aniline nitrogen, with the terminal carbon bonded to the 2-position of a 1,3-thiazole ring.
The thiazole moiety introduces a five-membered heterocycle containing sulfur and nitrogen atoms, which enhances the molecule’s electronic diversity and potential for intermolecular interactions. The iodine atom, with its high atomic radius and polarizability, contributes to steric effects and may facilitate halogen bonding .
Table 1: Key Structural Features
Feature | Description |
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Molecular formula | C₁₁H₁₀IN₃S |
Molecular weight | 367.18 g/mol |
Key functional groups | Aromatic amine, thiazole, iodine substituent |
Hybridization | sp² (aromatic ring), sp³ (ethyl chain) |
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is documented in the literature, its preparation can be inferred from methods used for analogous thiazole derivatives. A plausible route involves:
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Iodination of aniline: Electrophilic iodination of N-substituted aniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
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Thiazole formation: Reaction of a bromoethyl intermediate with thiourea or thioamide derivatives to construct the thiazole ring, as demonstrated in the synthesis of structurally related compounds .
For example, the reaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide yields thiazole-containing products under refluxing acetone . Adapting this approach, the ethyl-thiazole side chain could be introduced via nucleophilic substitution or coupling reactions.
Analytical Characterization
Characterization of such compounds typically involves:
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Nuclear Magnetic Resonance (NMR): Distinct signals for thiazole protons (e.g., singlets at δ 6.96–7.07 ppm in ¹H-NMR) and iodine’s deshielding effects on adjacent carbons .
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Mass Spectrometry: Molecular ion peaks corresponding to the molecular weight (367 m/z) and fragmentation patterns indicative of the thiazole and iodine moieties.
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X-ray crystallography: While no crystal data exists for this specific compound, analogous iodinated thiazoles exhibit monoclinic systems with unit cell parameters such as a = 11.128 Å, b = 5.7775 Å, and β = 98.87° .
Biological Activity and Mechanisms
Anticancer Applications
Halogenated aromatic amines often demonstrate cytotoxicity through DNA intercalation or topoisomerase inhibition. The iodine atom’s size and lipophilicity may improve cell membrane permeability, while the thiazole ring could modulate interactions with oncogenic targets like protein kinases .
Comparative Analysis with Structural Analogues
Halogen-Substituted Derivatives
The choice of halogen significantly impacts physicochemical and biological properties:
Table 2: Halogen Effects on Thiazole-Aniline Derivatives
Compound | Halogen | Key Differences |
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3-Bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline | Br | Higher reactivity in SN2 reactions |
3-Chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline | Cl | Reduced steric hindrance, lower molecular weight |
3-Iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline | I | Enhanced halogen bonding, greater lipophilicity |
The iodine variant’s unique attributes, such as prolonged metabolic stability and potential for radioimaging applications, distinguish it from lighter halogen analogues .
Applications in Materials Science
Organic Electronics
Thiazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities. The iodine atom’s polarizability could enhance charge-transfer interactions in semiconducting materials .
Catalysis
Iodinated aromatic amines serve as ligands in transition metal catalysis. The thiazole nitrogen may coordinate to metals like palladium or copper, enabling cross-coupling reactions .
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